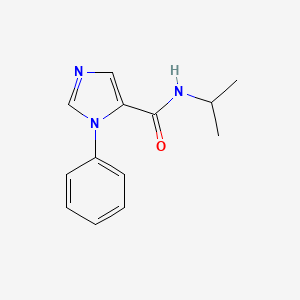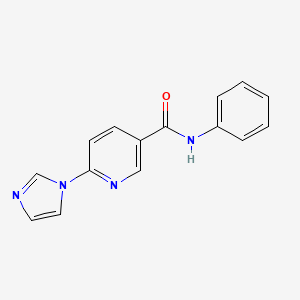
3-phenyl-N-propan-2-ylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-propan-2-ylimidazole-4-carboxamide, commonly known as PAC, is a chemical compound that belongs to the class of imidazole derivatives. PAC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of PAC is not fully understood. However, several studies have suggested that PAC exerts its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. PAC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. PAC has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
PAC has been reported to exhibit several biochemical and physiological effects. PAC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PAC has also been reported to induce apoptosis, a programmed cell death process, in cancer cells. PAC has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in the regulation of neurological functions.
Avantages Et Limitations Des Expériences En Laboratoire
PAC has several advantages for lab experiments. PAC is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. PAC is also stable under normal laboratory conditions, making it suitable for long-term storage. However, PAC has some limitations for lab experiments. PAC is insoluble in water, and its solubility in organic solvents is limited. PAC is also relatively expensive compared to other chemical compounds.
Orientations Futures
Several future directions can be explored in the field of PAC research. One potential future direction is to investigate the potential use of PAC as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the potential use of PAC as a chemotherapeutic agent for various types of cancer. Additionally, future studies can focus on elucidating the molecular targets and mechanisms of action of PAC to gain a better understanding of its pharmacological effects.
Conclusion
In conclusion, PAC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PAC has been reported to exhibit several pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. PAC has several advantages for lab experiments, including easy synthesis and stability under normal laboratory conditions. However, PAC has some limitations for lab experiments, including limited solubility and relatively high cost. Several future directions can be explored in the field of PAC research, including investigating its potential use as a therapeutic agent for neurological disorders and cancer, and elucidating its molecular targets and mechanisms of action.
Méthodes De Synthèse
The synthesis of PAC involves the reaction of 2-phenylpropene-1-amine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields PAC as a white crystalline solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
PAC has been extensively studied for its potential application in medicinal chemistry. Several studies have reported the anti-inflammatory, anti-cancer, and anti-viral properties of PAC. PAC has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)12-8-14-9-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNTSCZQXFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)



![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

